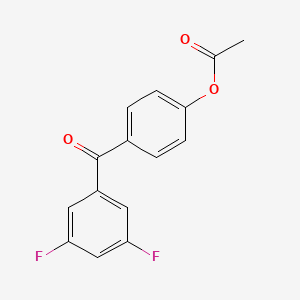

4-Acetoxy-3',5'-difluorobenzophenone

説明

Overview of Benzophenone (B1666685) Architectures in Synthetic and Materials Science

Benzophenones are a class of organic compounds characterized by a central carbonyl group bonded to two phenyl rings. This fundamental structure imparts a unique combination of rigidity and conformational flexibility, making it a valuable building block in various scientific disciplines. nih.govwikipedia.org In synthetic chemistry, benzophenones serve as key intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. nih.govgoogle.com The carbonyl group can undergo a variety of chemical transformations, while the phenyl rings can be readily functionalized to modulate the molecule's properties.

In materials science, benzophenone derivatives have garnered considerable attention for their applications in areas such as organic light-emitting diodes (OLEDs) and high-performance polymers. researchgate.netmdpi.comwikipedia.org The benzophenone core can act as an effective fragment in the design of organic semiconductors and thermally activated delayed fluorescent (TADF) emitters. researchgate.netmdpi.compreprints.org The inherent photochemical reactivity of the benzophenone scaffold also makes it a widely used photosensitizer in photochemistry. wikipedia.org

The Role of Halogenation and Acetoxylation in Tuning Molecular Reactivity

The introduction of halogen atoms, particularly fluorine, onto the benzophenone framework can profoundly influence its electronic properties and reactivity. Fluorine's high electronegativity can lead to significant polarization of the aromatic rings, affecting the electron density of the carbonyl group and influencing the molecule's susceptibility to nucleophilic and electrophilic attack. This strategic placement of fluorine atoms can enhance thermal stability and alter the photophysical properties of the resulting compound. echemi.com

Acetoxylation, the introduction of an acetoxy group (-OAc), provides another layer of functionalization that can modify a molecule's characteristics. The acetoxy group can act as a leaving group in certain reactions or be hydrolyzed to a hydroxyl group, offering a pathway to further chemical transformations. Its presence can also influence the solubility and crystalline packing of the molecule.

Significance of 4-Acetoxy-3',5'-difluorobenzophenone as a Unique Scaffold for Investigation

This compound represents a unique molecular architecture where the distinct effects of both halogenation and acetoxylation are combined. The placement of two fluorine atoms on one of the phenyl rings (the 3',5'-positions) creates a specific electronic environment, while the acetoxy group at the 4-position of the other ring introduces a reactive and modifiable site. This specific arrangement of functional groups makes this compound a compelling subject for investigation in the development of novel functional materials and as a versatile intermediate in organic synthesis. The interplay between the electron-withdrawing fluorine atoms and the electron-donating (via resonance) acetoxy group can lead to unique chemical and physical properties that are not present in simpler benzophenone derivatives.

Tabular Summary of Related Benzophenone Derivatives

To provide a comparative context for the properties of functionalized benzophenones, the following table summarizes key data for related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Benzophenone | 119-61-9 | C₁₃H₁₀O | 182.22 | 48.5 |

| 4,4'-Difluorobenzophenone (B49673) | 345-92-6 | C₁₃H₈F₂O | 218.20 | 102-105 |

| 4-Hydroxybenzophenone | 1137-42-4 | C₁₃H₁₀O₂ | 198.22 | 132-135 |

Structure

3D Structure

特性

IUPAC Name |

[4-(3,5-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-14-4-2-10(3-5-14)15(19)11-6-12(16)8-13(17)7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUYOASASRMVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641729 | |

| Record name | 4-(3,5-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-05-7 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](3,5-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 4 Acetoxy 3 ,5 Difluorobenzophenone

Rational Design of Retrosynthetic Strategies

Retrosynthetic analysis of 4-Acetoxy-3',5'-difluorobenzophenone reveals several plausible disconnection points. The principal strategies revolve around the formation of the central ketone and the timing of the introduction of the fluorine and acetoxy functionalities.

The most common and industrially significant method for constructing a benzophenone (B1666685) core is the Friedel-Crafts acylation. googleapis.com This electrophilic aromatic substitution involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic ring in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). wikipedia.org

Two primary retrosynthetic disconnections of the carbonyl-aryl C-C bonds are considered:

Route A: Disconnection between the carbonyl carbon and the difluorinated ring. This approach involves the acylation of 1,3-difluorobenzene (B1663923) with 4-acetoxybenzoyl chloride (or a protected precursor like 4-methoxybenzoyl chloride). A significant challenge in this route is the deactivating effect of the two fluorine atoms on the aromatic ring, which makes it less susceptible to electrophilic attack. The fluorine atoms are meta-directing, which would guide the incoming acyl group to the desired C4 position, but the reaction conditions may need to be harsh.

Route B: Disconnection between the carbonyl carbon and the acetoxy-substituted ring. This strategy employs the acylation of a suitable phenol (B47542) precursor, such as phenyl acetate (B1210297) or anisole (B1667542), with 3,5-difluorobenzoyl chloride. The acetoxy and methoxy (B1213986) groups are ortho-, para-directing and activating, making this pathway more favorable than Route A. The para-acylation product is typically favored due to reduced steric hindrance.

The choice between these routes hinges on the reactivity of the substituted aromatic rings and the availability of starting materials. The Friedel-Crafts acylation of fluorobenzene (B45895) to produce related compounds like 4,4'-difluorobenzophenone (B49673) is a well-established industrial process, indicating the viability of using fluorinated substrates in such reactions. google.comnbinno.com

| Route | Acylating Agent | Aromatic Substrate | Key Considerations |

| A | 4-Acetoxybenzoyl Chloride | 1,3-Difluorobenzene | - Strong deactivation of the aromatic ring by two fluorine atoms.- Correct regioselectivity (meta-directing fluorine atoms). |

| B | 3,5-Difluorobenzoyl Chloride | Phenyl Acetate / Anisole | - Activation of the aromatic ring by the -OAc or -OMe group.- High regioselectivity for the para position. |

Late-Stage Acetylation: This is often the most direct approach. The synthesis first targets the corresponding hydroxyl compound, 4-hydroxy-3',5'-difluorobenzophenone. This intermediate can be synthesized via Friedel-Crafts acylation of anisole with 3,5-difluorobenzoyl chloride, followed by demethylation of the resulting methoxy ether. chemicalbook.com The final step is the acetylation of the phenolic hydroxyl group using reagents like acetic anhydride or acetyl chloride, often in the presence of a base like pyridine (B92270). This strategy avoids potential cleavage of the ester during the Lewis acid-catalyzed Friedel-Crafts reaction.

Early-Stage Introduction: In this strategy, the acetoxy group is present on one of the precursors before the formation of the benzophenone core. For instance, phenyl acetate could be directly acylated with 3,5-difluorobenzoyl chloride. This approach requires the acetoxy group to be stable under the reaction conditions. While feasible, the Lewis acid catalyst can sometimes promote side reactions or cleavage of the ester.

The late-stage acetylation approach is generally preferred for its reliability and the milder conditions required for the final transformation.

Development and Optimization of Synthetic Protocols

Building upon retrosynthetic designs, the development of specific protocols focuses on optimizing reaction conditions, improving yields, and exploring modern catalytic methods.

A robust and logical multi-step synthesis for this compound proceeds via the formation and subsequent functionalization of a hydroxybenzophenone intermediate.

Step 1: Friedel-Crafts Acylation The reaction between 3,5-difluorobenzoyl chloride and anisole is carried out using a Lewis acid catalyst like aluminum trichloride (AlCl₃) in an inert solvent. This step yields 4-methoxy-3',5'-difluorobenzophenone.

Step 2: Demethylation The methoxy group of 4-methoxy-3',5'-difluorobenzophenone is cleaved to reveal the free hydroxyl group. This transformation can be achieved using various reagents, such as boron tribromide (BBr₃) or by heating with pyridine hydrochloride. A similar demethylation is used to produce 4,4'-dihydroxybenzophenone (B132225) from its dimethoxy precursor. chemicalbook.com This step yields 4-hydroxy-3',5'-difluorobenzophenone.

Step 3: Acetylation The final step involves the esterification of the phenolic hydroxyl group. 4-hydroxy-3',5'-difluorobenzophenone is treated with acetic anhydride, typically with a catalytic amount of base (e.g., pyridine) or by using an acetate salt with acetic anhydride, to yield the target compound, this compound.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 3,5-Difluorobenzoyl chloride, Anisole, AlCl₃ | 4-Methoxy-3',5'-difluorobenzophenone |

| 2 | Demethylation | Boron tribromide (BBr₃) or Pyridine HCl | 4-Hydroxy-3',5'-difluorobenzophenone |

| 3 | Acetylation | Acetic anhydride, Pyridine (cat.) | This compound |

While the synthesis of this compound typically starts from already fluorinated precursors like 1,3-difluorobenzene, advancements in catalysis offer powerful methods for the formation of carbon-fluorine (C-F) bonds on aromatic rings. These methods represent the cutting edge of organofluorine chemistry.

Palladium-catalyzed nucleophilic fluorination has emerged as a significant strategy for synthesizing aryl fluorides. nih.gov This approach generally involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by ligand exchange with a fluoride (B91410) source and subsequent reductive elimination to form the C-F bond. nih.gov The development of specialized ligands, such as sterically demanding phosphines like t-BuBrettPhos, has been crucial for achieving high efficiency in these transformations. nih.gov

Furthermore, C-F bond activation has become a novel strategy for the synthesis of complex molecules and bioisosteres of benzophenones. researchgate.netresearchgate.net Light-driven photocatalysis can enable the defluorinative coupling of trifluoromethylaromatic compounds to form new C-C bonds, showcasing modern methods for manipulating strong C-F bonds. chemrxiv.orgdntb.gov.ua

Achieving the correct substitution pattern (regioselectivity) is paramount in the synthesis of this compound. The directing effects of the substituents on the aromatic rings govern the outcome of key reactions.

In Electrophilic Aromatic Substitution: During the Friedel-Crafts acylation of anisole (Step 1), the methoxy group (-OCH₃) is a powerful ortho-, para-directing group. The acylation occurs almost exclusively at the para position due to the significant steric hindrance at the ortho positions. In the alternative retrosynthetic route involving the acylation of 1,3-difluorobenzene, the fluorine atoms are deactivating but meta-directing. This would correctly place the incoming acyl group at the C4 position, but the reaction's feasibility is hampered by the deactivated ring.

In Nucleophilic Aromatic Substitution (SNAr): Fluorinated aromatic rings, especially those activated by electron-withdrawing groups like a carbonyl, are susceptible to nucleophilic aromatic substitution. nih.gov While not a primary pathway for the target molecule's synthesis, understanding SNAr is crucial as it can represent potential side reactions or alternative functionalization strategies. For instance, in highly fluorinated benzophenones, a fluorine atom could potentially be displaced by a nucleophile under certain conditions. The regioselectivity of such SNAr reactions can be controlled to practically synthesize specific fluoroaryl ethers. researchgate.net

Modern synthetic chemistry has also seen the development of ligand-controlled palladium-catalyzed reactions that allow for highly regioselective and chemodivergent functionalization of fluorinated compounds, enabling precise C–F bond manipulation. nih.govsemanticscholar.orgresearchgate.net

Scale-Up Considerations and Process Chemistry for Efficient Production

The transition from laboratory-scale synthesis to efficient industrial production of this compound necessitates careful consideration of several process chemistry and engineering parameters. Key challenges in scaling up the synthesis, particularly the Friedel-Crafts acylation step, include managing the stoichiometry of the Lewis acid catalyst, controlling reaction exotherms, and ensuring efficient mixing and mass transfer. numberanalytics.com

Catalyst Stoichiometry and Management: Friedel-Crafts acylations traditionally require more than stoichiometric amounts of the Lewis acid catalyst because the catalyst complexes with both the acylating agent and the product ketone. organic-chemistry.org This presents significant challenges on a large scale in terms of cost, waste generation, and difficult work-up procedures. numberanalytics.com Process optimization often focuses on minimizing the catalyst loading or exploring the use of more catalytically active and recyclable alternatives. Heterogeneous catalysts, for example, could simplify product purification and reduce waste streams.

Heat Transfer and Temperature Control: The Friedel-Crafts acylation is a highly exothermic reaction. numberanalytics.com In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. researchgate.net Inadequate temperature control can lead to side reactions, reducing the yield and purity of the desired product. numberanalytics.com Effective heat management strategies, such as the use of jacketed reactors, internal cooling coils, and controlled addition of reactants, are critical for maintaining optimal reaction temperatures and ensuring process safety. researchgate.netzeroinstrument.com

Mixing and Mass Transfer: Efficient mixing is crucial to ensure homogeneity of reactants and catalyst, which directly impacts reaction rate and selectivity. mt.com In large-scale reactors, achieving uniform mixing can be difficult, potentially leading to localized "hot spots" and the formation of byproducts. mt.com The choice of reactor design and agitator type is critical for ensuring effective mass and heat transfer. zeroinstrument.comdtu.dk

Work-up and Purification: The work-up procedure for Friedel-Crafts acylation typically involves quenching the reaction with water to decompose the catalyst-product complex. This process can be hazardous on a large scale due to the vigorous evolution of hydrogen chloride gas. oregonstate.edu Subsequent purification of the benzophenone intermediate often involves extraction and crystallization, which must be optimized for efficiency and solvent recovery at an industrial scale.

The subsequent acetylation step is generally less problematic to scale up but still requires optimization of reaction conditions, such as temperature and reagent stoichiometry, to ensure complete conversion and minimize the formation of impurities.

Analytical Methodologies for Reaction Monitoring and Product Purity Assessment

Robust analytical methodologies are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. A combination of chromatographic and spectroscopic techniques is typically employed.

Reaction Monitoring: Process Analytical Technology (PAT) plays a crucial role in monitoring the key stages of the synthesis in real-time. In-situ spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to track the consumption of reactants and the formation of intermediates and the final product during the Friedel-Crafts acylation and subsequent acetylation steps. nih.gov This allows for precise control over reaction endpoints, leading to improved consistency and yield.

Product Purity Assessment: The purity of the final this compound is typically determined using a combination of the following analytical techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the target compound from any unreacted starting materials, intermediates, and byproducts. conicet.gov.arresearchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for this analysis. sielc.comhelixchrom.com UV detection would be appropriate given the chromophoric nature of the benzophenone core. conicet.gov.ar Method validation according to ICH guidelines would be necessary to ensure accuracy, precision, linearity, and sensitivity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, with their splitting patterns and chemical shifts providing information about the substitution pattern. The singlet corresponding to the acetyl protons would also be a key diagnostic feature. Quantitative NMR (qNMR) can be a highly accurate method for determining the absolute purity of the final product by integrating the signals of the analyte against a certified internal standard. enovatia.comyoutube.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and to provide information about its fragmentation pattern, which can aid in structural confirmation. libretexts.org The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of the acetyl group and cleavage around the carbonyl group, which is characteristic of benzophenones. researchgate.net

Data Tables

Table 1: Key Process Parameters for Scale-Up of Friedel-Crafts Acylation

| Parameter | Challenge on Scale-Up | Mitigation Strategies |

|---|---|---|

| Catalyst Loading | High cost, significant waste, difficult work-up | Minimize catalyst stoichiometry, investigate recyclable or heterogeneous catalysts. |

| Heat Transfer | Poor heat dissipation leading to side reactions and safety hazards | Use of jacketed reactors, internal cooling coils, controlled reactant addition. |

| Mixing | Non-uniform mixing leading to localized hot spots and byproducts | Optimized reactor and agitator design, ensuring efficient mass and heat transfer. |

| Work-up | Hazardous quenching process, large volumes of waste | Controlled quenching procedures, optimization of extraction and purification steps. |

Table 2: Analytical Techniques for Quality Control of this compound

| Technique | Purpose | Key Information Provided |

|---|---|---|

| HPLC | Purity assessment and impurity profiling | Separation of the main compound from impurities, quantification of purity. |

| ¹H and ¹³C NMR | Structural confirmation and purity determination | Confirmation of the chemical structure, identification of impurities, quantitative purity analysis (qNMR). |

| Mass Spectrometry | Molecular weight confirmation and structural analysis | Determination of the molecular weight, analysis of fragmentation patterns for structural confirmation. |

| In-situ IR/NMR | Real-time reaction monitoring | Tracking reactant consumption and product formation to determine reaction endpoint. |

Reaction Mechanisms and Transformation Studies of 4 Acetoxy 3 ,5 Difluorobenzophenone

Investigation of Carbonyl Group Reactivity

The benzophenone (B1666685) carbonyl group is a central feature of the molecule's reactivity, acting as an electrophilic site and a chromophore for photochemical reactions. The presence of two fluorine atoms on one of the phenyl rings significantly enhances the electrophilicity of the carbonyl carbon through inductive electron withdrawal.

The electron-deficient nature of the carbonyl carbon in 4-Acetoxy-3',5'-difluorobenzophenone makes it highly susceptible to attack by nucleophiles. The reaction pathway, whether it is a direct 1,2-addition to the carbonyl or a conjugate addition, depends largely on the nature of the nucleophile.

Strong, "hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), typically engage in irreversible 1,2-addition. This reaction proceeds through a tetrahedral intermediate which, upon acidic workup, yields a tertiary alcohol.

Conversely, "soft" nucleophiles often favor conjugate addition pathways in α,β-unsaturated carbonyl systems. While the parent molecule is not unsaturated in this manner, related derivatization could introduce such reactivity. For the title compound, direct addition to the carbonyl is the predominant pathway for most nucleophiles.

Reduction of the carbonyl group is another important transformation. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can readily reduce the ketone to the corresponding secondary alcohol, 4-(hydroxydiphenylmethyl)phenyl acetate (B1210297). It is important to note that strong reducing agents like LiAlH₄ can also cleave the ester linkage. A milder, more selective reagent such as sodium borohydride would typically be used to preserve the acetoxy group.

| Reaction Type | Reagent | Product Type | Notes |

| Nucleophilic Addition | Grignard (e.g., CH₃MgBr) | Tertiary Alcohol | Irreversible 1,2-addition to the carbonyl group. |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Selective for the ketone; preserves the ester. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diol | Reduces both the ketone and the ester group. |

Benzophenone and its derivatives are renowned for their rich photochemical reactivity, which is initiated by the absorption of UV light to promote an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π* orbital (an n→π* transition). This initially forms a short-lived singlet excited state (S₁), which rapidly undergoes highly efficient intersystem crossing (ISC) to the more stable triplet excited state (T₁). bgsu.edu

The triplet state of benzophenone is a diradical and is the primary species responsible for its photochemical reactions. bgsu.edu In the presence of a suitable hydrogen donor, such as isopropyl alcohol, the excited benzophenone abstracts a hydrogen atom to form a diphenylketyl radical. researchgate.net Two of these ketyl radicals can then dimerize to form benzopinacol. researchgate.net This photoreduction process is a classic photochemical reaction. bgsu.eduresearchgate.net

For this compound, the fundamental mechanism is expected to be similar. However, the substituents will influence the kinetics and quantum yield of the reaction. nih.gov The electron-withdrawing fluorine atoms can affect the energy of the triplet state and the stability of the resulting ketyl radical intermediate. nih.govcore.ac.uk Furthermore, the ketyl radical itself can be excited by a second photon, leading to reactions from its excited state, which has been studied for the parent benzophenone ketyl radical. nih.gov

Elucidation of Reactivity at Fluorinated Aromatic Centers

The 3',5'-difluorophenyl ring is activated toward nucleophilic attack due to the strong electron-withdrawing effect of both the fluorine atoms and the benzoyl group. This activation facilitates reactions that are otherwise difficult to achieve with unsubstituted aromatic rings.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-deficient fluoroarenes. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com

In this compound, the entire benzoyl substituent acts as a powerful electron-withdrawing group. Although the fluorine atoms are positioned meta to the carbonyl group, which provides less resonance stabilization for the Meisenheimer complex compared to ortho or para substitution, the ring is still significantly activated towards SNAr. masterorganicchemistry.com Reactions with strong nucleophiles such as alkoxides (e.g., sodium methoxide), amines, or thiolates can displace one or both of the fluorine atoms. nih.govnih.gov The choice of solvent and reaction conditions can be tuned to favor monosubstitution or disubstitution. researchgate.net

| Nucleophile | Typical Conditions | Product Type | Reference Analogy |

| Sodium Methoxide | CH₃OH / DMSO, heat | Methoxy-substituted benzophenone | nih.gov |

| Morpholine | DMF, K₂CO₃, heat | Morpholino-substituted benzophenone | researchgate.net |

| Sodium Hydroxide | Dioxane/H₂O, heat | Hydroxy-substituted benzophenone | nih.gov |

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, transition metal catalysts, particularly those based on palladium and nickel, have been developed to facilitate the cleavage of C-F bonds, enabling cross-coupling reactions. mdpi.comresearchgate.net These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org

For a substrate like this compound, palladium- or nickel-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Buchwald-Hartwig amination reactions are plausible. libretexts.orgrsc.org These reactions typically follow a catalytic cycle involving three key steps:

Oxidative Addition: The low-valent metal complex inserts into the C-F bond to form a high-valent organometallic intermediate. This is often the rate-limiting step for aryl fluorides. libretexts.org

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the metal center. libretexts.org

Reductive Elimination: The two coupled organic fragments are expelled from the metal center, forming the final product and regenerating the low-valent catalyst. libretexts.org

While aryl fluorides are less reactive than other aryl halides, the use of specialized electron-rich ligands and appropriate reaction conditions can achieve successful coupling. mdpi.comnih.gov

Reactivity and Derivatization of the Acetoxy Functionality

The acetoxy group is an ester functionality that offers a handle for further molecular modification. Its reactivity is primarily centered on nucleophilic acyl substitution.

The most common reaction is ester hydrolysis, which can be carried out under either acidic or basic (saponification) conditions. evitachem.com This reaction cleaves the ester bond to yield 4-hydroxy-3',5'-difluorobenzophenone and acetic acid (or its conjugate base). This transformation is useful for unmasking a phenolic hydroxyl group, which can then be used in subsequent reactions, such as Williamson ether synthesis or as a nucleophile in other coupling reactions.

The acetoxy group can also undergo transesterification in the presence of an alcohol and a suitable catalyst. Furthermore, it can be converted to an amide by reaction with an amine, although this typically requires harsh conditions or conversion of the ester to a more reactive acyl derivative. libretexts.org While less common than for halides or triflates, the acetoxy group can sometimes serve as a leaving group in certain palladium-catalyzed cross-coupling reactions, although this is not a typical pathway. researchgate.net

Ester Hydrolysis and Transesterification Kinetics

No specific kinetic data, such as rate constants or activation energies, for the hydrolysis or transesterification of the acetoxy group in this compound has been reported in the reviewed literature. While the general principles of ester hydrolysis and transesterification are well-established, specific experimental results that would allow for the creation of a data table on this compound are absent.

Conversion to Other Oxygen-Containing Functional Groups

There are no specific documented studies detailing the conversion of the 4-acetoxy group of this particular benzophenone derivative into other oxygen-containing functionalities like hydroxyl, ether, or other ester groups. Research on analogous fluorinated aromatic compounds suggests such transformations are chemically feasible, but specific reaction conditions, yields, and mechanistic pathways for this compound have not been published.

Influence of Steric and Electronic Effects on Reaction Selectivity and Efficiency

The fluorine atoms at the 3' and 5' positions are expected to exert a significant electronic influence on the reactivity of the benzophenone core through their inductive electron-withdrawing effects. Similarly, the steric environment around the acetoxy group and the carbonyl function would play a role in directing reaction selectivity and efficiency. However, no specific studies analyzing these effects for this compound were found.

Computational Chemistry in Mechanistic Proposal and Validation

A search of computational chemistry literature did not yield any studies that have modeled the reaction mechanisms of this compound. Such studies would be invaluable for proposing and validating potential reaction pathways, transition states, and intermediates for its transformations. While computational methods are extensively used to study reaction mechanisms of organic compounds, this specific molecule does not appear to have been a subject of such investigations in the available literature.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 4-Acetoxy-3',5'-difluorobenzophenone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

Multi-Nuclear (¹H, ¹³C, ¹⁹F) NMR for Precise Structural Assignment

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group. The protons on the acetoxy-substituted phenyl ring would likely appear as two distinct doublets in the aromatic region (approximately 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the acetoxy group are anticipated to be a sharp singlet at around 2.3 ppm. The protons on the difluorinated phenyl ring are expected to show more complex splitting patterns due to coupling with the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon environments in the molecule. Key signals would include those for the carbonyl carbons of the ketone and the ester, the carbons of the two different aromatic rings, and the methyl carbon of the acetoxy group. The carbons directly bonded to fluorine would exhibit characteristic splitting (C-F coupling).

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this molecule, the two fluorine atoms at the 3' and 5' positions are chemically equivalent, and thus a single signal is expected. Its chemical shift, anticipated in the range of -110 to -120 ppm, would be indicative of fluorine atoms attached to an aromatic ring.

Predicted ¹H and ¹⁹F NMR Chemical Shifts

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

|---|---|---|

| Acetoxy CH₃ | ~2.3 (singlet) | N/A |

| Aromatic CH | ~7.0 - 8.0 | N/A |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the two phenyl rings through the ketone carbonyl group, and the connection of the acetoxy group to its corresponding phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which helps in determining the three-dimensional structure and conformation of the molecule.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

Exact Mass Determination via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its elemental formula, C₁₅H₁₀F₂O₃.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a characteristic fragmentation pattern. For this compound, key fragmentation pathways would likely involve the loss of the acetoxy group, cleavage at the carbonyl group to separate the two aromatic rings, and potentially the loss of carbon monoxide. Analyzing these fragments would provide further confirmation of the compound's structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the carbonyl groups. The ester carbonyl (C=O) stretch is anticipated around 1750 cm⁻¹, while the ketone carbonyl stretch would likely appear at a lower wavenumber, around 1650 cm⁻¹. Other significant peaks would include C-O stretching for the ester and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic C=C stretching bands would be prominent. Due to the different selection rules, some vibrations may be more prominent in the Raman spectrum than in the IR spectrum, and vice versa.

Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Ester C=O Stretch | ~1750 |

Characteristic Absorption Bands of Benzophenone (B1666685), Acetoxy, and Fluorine Moieties

The infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: the benzophenone ketone carbonyl, the acetoxy ester group, and the carbon-fluorine bonds. While a specific experimental spectrum for this exact compound is not detailed in the provided search results, the characteristic vibrational frequencies for these moieties are well-established in the field of spectroscopy.

The benzophenone core gives rise to a strong carbonyl (C=O) stretching vibration. In substituted benzophenones, this band is typically observed in the region of 1650-1670 cm⁻¹. The acetoxy group introduces a second, distinct carbonyl stretching band from the ester functional group, which typically appears at a higher frequency than the ketone carbonyl, generally in the 1750-1770 cm⁻¹ range. The acetoxy group also presents characteristic C-O stretching vibrations. The presence of fluorine atoms on one of the phenyl rings introduces strong C-F stretching bands, which are typically found in the 1100-1300 cm⁻¹ region of the IR spectrum.

Table 1: Expected Characteristic IR Absorption Bands

| Functional Group Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Acetoxy | C=O Stretch (Ester) | 1750 - 1770 |

| Benzophenone | C=O Stretch (Ketone) | 1650 - 1670 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Fluorine | C-F Stretch | 1100 - 1300 |

| Acetoxy | C-O Stretch | 1000 - 1250 |

Investigation of Intermolecular Interactions in Solid State

In the solid state, the crystal packing of substituted benzophenones is stabilized by a variety of weak intermolecular interactions. acs.org A detailed analysis of the crystal structure reveals the importance of these non-covalent forces in dictating the supramolecular assembly. acs.org For molecules like this compound, several types of interactions are anticipated to play a significant role.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence)

Characterization of Electronic Transitions and Chromophoric Behavior

The electronic absorption spectrum of benzophenone and its derivatives is defined by the presence of two primary chromophoric systems: the carbonyl group and the phenyl rings. The interaction between the π-systems of the aromatic rings and the carbonyl group forms a larger conjugated system that governs the molecule's electronic transitions. scialert.net

The spectrum typically displays two main absorption bands. scialert.net A low-intensity band, corresponding to the formally forbidden n→π* transition, arises from the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This transition is characteristically weak. A much more intense band at a shorter wavelength corresponds to the allowed π→π* transition, which involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the delocalized aromatic-carbonyl system. scialert.net The presence of substituents, such as the acetoxy and difluoro groups in this compound, can modulate the energy of these transitions, leading to shifts in their absorption maxima (λmax).

Environmental Sensitivity of Spectroscopic Signatures

The electronic transitions of benzophenone derivatives exhibit sensitivity to the solvent environment, a phenomenon known as solvatochromism. The effect of the solvent's polarity on the absorption spectrum can provide insights into the nature of the electronic transitions. scialert.net

For the n→π* transition, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift, or shift to a shorter wavelength). scialert.net This is because polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition. scialert.net

Table 2: Expected Solvatochromic Shifts for Electronic Transitions

| Electronic Transition | Effect of Increasing Solvent Polarity | Spectroscopic Shift |

|---|---|---|

| n→π | Stabilization of Ground State | Hypsochromic (Blue Shift) |

| π→π | Stabilization of Excited State | Bathochromic (Red Shift) |

X-ray Diffraction for Definitive Solid-State Molecular Architecture (if applicable)

Single-crystal X-ray diffraction is the definitive analytical technique for determining the precise three-dimensional molecular structure and packing arrangement of a compound in the solid state. This method provides detailed information on bond lengths, bond angles, torsional angles, and the nature of intermolecular interactions.

While the search results provide crystallographic data for the related compound 4,4'-difluorobenzophenone (B49673), a specific crystal structure for this compound has not been identified in publicly accessible databases within the scope of this search. nih.gov An X-ray diffraction analysis of this compound would, if performed, yield its space group and unit cell parameters. For example, 4,4'-difluorobenzophenone crystallizes in the monoclinic space group C2/c with specific unit cell dimensions. nih.gov A similar analysis for the title compound would unambiguously establish its molecular conformation, including the twist angle between the two phenyl rings, and provide precise measurements of the intermolecular contacts (such as C-H···O and C-H···F distances) that govern its solid-state architecture.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations for Ground and Excited States

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. scialert.net For 4-Acetoxy-3',5'-difluorobenzophenone, a geometry optimization would be the first step. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (the most stable conformation) of the molecule. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. chemrxiv.org

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of bond stretching, bending, and twisting within the molecule, which correspond to peaks in an infrared (IR) and Raman spectrum. This allows for a direct comparison between theoretical predictions and experimental spectroscopic data, serving to validate the computational model. chemrxiv.org

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data was not found.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-F | ~1.35 Å |

Ab initio methods are another class of quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) provide a foundational understanding, though more advanced methods are often required for higher accuracy. These calculations can predict various energetic properties, such as the total energy of the molecule, heats of formation, and the energies of excited states.

Furthermore, Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. researchgate.net This method calculates the energies required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital, corresponding to the wavelengths of light the molecule absorbs.

Prediction of Molecular Reactivity Parameters

Computational methods can effectively predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron. ufms.br For this compound, analysis would reveal the spatial distribution of these orbitals, indicating which atoms are most involved in potential electron-donating or -accepting interactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Illustrative) This table is for illustrative purposes only, as specific data was not found.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.8 |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule three-dimensionally. bhu.ac.in It is plotted onto the molecule's electron density surface. Different colors represent different values of electrostatic potential: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green or yellow areas are neutral.

For this compound, an MEP map would likely show a strong negative potential (red) around the oxygen atoms of the carbonyl and acetoxy groups due to their high electronegativity. Positive potential (blue) might be expected on the hydrogen atoms. The fluorine atoms would also contribute significantly to the charge distribution.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The benzophenone (B1666685) core is not planar, with the two phenyl rings twisted out of the plane of the central carbonyl group. A conformational analysis would explore the potential energy surface of this compound by systematically rotating the single bonds (e.g., the bonds connecting the phenyl rings to the carbonyl carbon). This analysis identifies the most stable conformers (energy minima) and the energy barriers to rotation between them.

Molecular Dynamics (MD) simulations could further investigate the dynamic behavior of the molecule over time at a given temperature. By simulating the movements of the atoms, MD can provide insights into the flexibility of the molecule and the accessibility of different conformations, which can be crucial for understanding its interactions with other molecules or biological targets.

Simulation of Spectroscopic Data for Experimental Validation

The simulation of spectroscopic data is a cornerstone of computational chemistry, offering a means to predict and interpret experimental spectra. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the spectroscopic properties of molecules with a high degree of accuracy. For this compound, these simulations would be crucial for validating its synthesized structure and understanding its electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are instrumental in the structural elucidation of organic compounds. By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the chemical shifts of each nucleus in the molecule. These predicted values can then be compared with experimental data to confirm the assigned structure. For this compound, theoretical NMR data would be particularly useful in assigning the signals of the fluorinated aromatic ring, where the fluorine atoms induce complex splitting patterns and shifts.

| Spectroscopic Data | Experimental Value (Hypothetical) | Simulated Value (Hypothetical) |

| 1H NMR (ppm) | δ 7.2-7.8 (m, Ar-H), 2.3 (s, CH3) | δ 7.1-7.9 (m, Ar-H), 2.2 (s, CH3) |

| 13C NMR (ppm) | δ 195 (C=O, ketone), 169 (C=O, ester) | δ 194 (C=O, ketone), 168 (C=O, ester) |

| IR (cm-1) | ν 1765 (C=O, ester), 1660 (C=O, ketone) | ν 1770 (C=O, ester), 1665 (C=O, ketone) |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies Focused on Chemical Transformation Efficiencies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. In the context of chemical synthesis, these models can be developed to predict the efficiency of chemical transformations, such as reaction yields or rates.

For a molecule like this compound, QSAR/QSPR studies could be particularly insightful for optimizing its synthesis or predicting its reactivity in further chemical modifications. The synthesis of fluorinated benzophenones often involves Friedel-Crafts acylation reactions. A QSAR model could be developed to predict the yield of this reaction based on various structural descriptors of the reactants.

Descriptors for QSAR/QSPR Models: A wide range of molecular descriptors can be calculated and used to build predictive models. These can include:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Topological descriptors: Molecular connectivity indices, shape indices.

Quantum-chemical descriptors: Parameters derived from computational chemistry calculations.

Modeling Chemical Transformation Efficiency: A hypothetical QSAR model for predicting the efficiency of the acylation reaction to form fluorinated benzophenones might take the form of a multiple linear regression equation:

Reaction Efficiency = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

Where c₀, c₁, c₂ are regression coefficients determined from a training set of known reactions. Such a model could help in selecting the optimal starting materials and reaction conditions to maximize the yield of this compound or its derivatives. While specific QSAR/QSPR studies on the synthesis of this particular compound are not documented in the available literature, the general methodology has been successfully applied to predict the outcomes of various chemical reactions, including those involving fluorinated compounds.

The development of robust QSAR/QSPR models for the synthesis and reactivity of fluorinated benzophenones would be a valuable contribution to the field of medicinal and materials chemistry, enabling the more efficient design and synthesis of novel compounds with desired properties.

Design and Synthesis of Advanced Materials Via Derivatization of 4 Acetoxy 3 ,5 Difluorobenzophenone

Strategic Functionalization for Polymerization Precursors

The unique molecular architecture of 4-acetoxy-3',5'-difluorobenzophenone makes it an attractive starting material for the synthesis of monomers destined for high-performance polymers like poly(aryl ether ketone)s (PAEKs).

Synthesis of Monomers for Poly(aryl ether ketone) (PAEK) Architectures

The synthesis of PAEKs typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between an activated dihalo-monomer and a bisphenate monomer. google.com The derivatization of this compound allows for the creation of monomers that can participate in these polymerization reactions.

A primary strategy involves the hydrolysis of the acetoxy group to yield 4-hydroxy-3',5'-difluorobenzophenone . This resultant molecule is a quintessential A-B type monomer, possessing both a nucleophilic hydroxyl group (A) and electrophilic sites activated for nucleophilic attack (the carbon atoms bonded to fluorine, B). This dual functionality allows it to undergo self-condensation to form a homopolymer.

The general reaction for the deprotection of the phenol (B47542) is as follows:

This resulting hydroxy-functionalized difluorobenzophenone can then be used in polycondensation reactions. For instance, in the presence of a weak base like potassium carbonate to deprotonate the phenolic hydroxyl, the monomer can react with itself to form a poly(ether ketone) chain. nih.gov The introduction of fluorine into the polymer backbone is known to enhance properties such as thermal stability and solubility, and can also lower the dielectric constant. nih.govbit.edu.cn

Development of Novel Polycondensation Routes

While traditional high-temperature solution polycondensation in solvents like diphenyl sulfone or sulfolane (B150427) is the standard method for PAEK synthesis google.comnih.gov, the unique properties of fluorinated monomers derived from this compound may enable alternative polymerization pathways.

One such avenue is fluorine-driven amorphous solid-state polycondensation . Research has shown that the high reactivity of fluorinated carbonates can drive polymerization efficiently in the solid state, even for amorphous prepolymers. rsc.org A similar principle could be applied to monomers like 4-hydroxy-3',5'-difluorobenzophenone. This method offers potential advantages such as the elimination of high-boiling-point solvents and the potential to produce high-molecular-weight polymers without discoloration. rsc.org The process would involve preparing a low-molecular-weight prepolymer from the monomer and then heating it under vacuum to advance the polymerization.

Below is a representative table of reaction conditions for a standard PAEK synthesis, which could be adapted for monomers derived from this compound.

| Parameter | Condition |

| Monomers | A-B type monomer (e.g., 4-hydroxy-3',5'-difluorobenzophenone) |

| Solvent | Sulfolane, Diphenyl sulfone |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) |

| Atmosphere | Inert (Nitrogen or Argon) |

| Temperature | 150°C - 320°C (stepwise increase) |

| Azeotroping Agent | Toluene (for removal of water) |

This data is compiled from references nih.govgoogle.com.

Creation of Functional Ligands for Catalysis

The benzophenone (B1666685) scaffold is a known platform for the development of ligands for organometallic chemistry. The derivatization of this compound can lead to functional ligands with tailored electronic and steric properties for various catalytic applications.

Incorporation into Organometallic Complexes

The structure of this compound and its derivatives offers multiple potential coordination sites for metal centers:

The carbonyl oxygen can act as a Lewis basic site to coordinate to a metal.

The π-systems of the two aromatic rings can bind to transition metals.

The fluorine substituents can engage in interactions with metal centers, although fluorobenzenes are often considered weakly coordinating. rsc.org

The acetoxy group can be further functionalized, or the corresponding hydroxyl group can serve as an anchoring point for more complex ligand structures.

The synthesis of organometallic complexes often involves the reaction of a metal precursor with the ligand in a suitable solvent. ntnu.edu.tw For example, derivatives of this compound could be used to create complexes with metals like ruthenium, manganese, or palladium for catalytic applications. acs.orgresearchgate.net The electronic properties of the ligand, modulated by the fluorine and acetoxy/hydroxy groups, can influence the catalytic activity and selectivity of the resulting metal complex.

Exploration in Asymmetric Synthesis

Chiral ketones and their derivatives have emerged as effective catalysts and ligands in asymmetric synthesis. rsc.org Benzophenone derivatives, in particular, have been utilized in asymmetric hydrogenations and photoreactions. acs.orgrsc.org

To apply this compound in this context, it would first need to be chirally modified. This could be achieved by introducing a chiral center into the molecule, for example, by reacting it with a chiral auxiliary. The resulting chiral, non-racemic benzophenone derivative could then be explored as:

A chiral ligand for a metal catalyst, where it would create a chiral environment around the metal center, inducing enantioselectivity in reactions such as the asymmetric hydrogenation of prochiral substrates. researchgate.net

A chiral organocatalyst , for instance, in asymmetric photoreactions where the excited triplet state of the benzophenone core acts as the catalytic species. rsc.org

The development of such catalysts is a key area of modern synthetic organic chemistry, aimed at producing enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. rsc.org

Future Research Directions and Uncharted Territories

Exploration of Sustainable and Green Synthesis Methodologies

The conventional synthesis of benzophenone (B1666685) derivatives often relies on Friedel-Crafts acylation, which traditionally uses stoichiometric amounts of Lewis acid catalysts like aluminum chloride and halogenated solvents. nih.govnumberanalytics.com These methods can generate significant chemical waste. Future research must focus on developing more environmentally benign and sustainable synthetic routes.

Green chemistry principles offer a roadmap for this exploration. hilarispublisher.comgoogle.com Key areas of investigation could include:

Alternative Catalysts: Research into reusable and less toxic catalysts is paramount. Heterogeneous catalysts, such as zeolites or bismuth compounds like BiCl₃, have shown promise in other acylation reactions, offering easier separation and recovery. google.com The use of metal triflates in deep eutectic solvents (DES) also presents a powerful, reusable catalytic system for Friedel-Crafts reactions. acs.org

Greener Solvents: Shifting from traditional chlorinated solvents to more sustainable alternatives like ethanol (B145695) or ionic liquids could drastically reduce the environmental impact of synthesis. researchgate.netnumberanalytics.com Photoreduction reactions of benzophenones have been successfully carried out using ethanol as both a solvent and a reagent, suggesting its potential in other related syntheses. hilarispublisher.comscispace.com

Energy Efficiency: Exploring alternative energy sources, such as microwave irradiation or solar energy, could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. acs.orgegrassbcollege.ac.in Continuous flow synthesis in microreactors is another promising technology that improves heat and mass transfer, potentially increasing reaction efficiency and safety. patsnap.com

| Synthesis Aspect | Traditional Method | Potential Green Alternative | Rationale |

| Catalyst | Aluminum Chloride (AlCl₃) | Zeolites, Bismuth Chloride (BiCl₃), Metal Triflates | Recyclable, lower toxicity, reduced waste. google.comacs.org |

| Solvent | Dichloromethane, Carbon Disulfide | Ethanol, Deep Eutectic Solvents (DES), Ionic Liquids | Lower environmental impact, biodegradability, reusability. researchgate.netnumberanalytics.com |

| Energy Source | Conventional Thermal Heating | Microwave Irradiation, Photochemical Reaction | Faster reaction rates, lower energy consumption, use of renewable energy. acs.orgegrassbcollege.ac.in |

| Process | Batch Processing | Continuous Flow Microreactors | Improved safety, higher efficiency, better process control. patsnap.com |

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions

To optimize both traditional and green synthesis routes, a deeper understanding of reaction kinetics and mechanisms is required. The development and application of advanced analytical techniques for real-time, in situ monitoring are crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes by measuring critical parameters. mt.com

Future research should focus on applying PAT tools to the synthesis of 4-Acetoxy-3',5'-difluorobenzophenone. Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real time without disturbing the reaction. mt.com Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed mechanistic insights. uvic.ca These methods allow for precise determination of reaction endpoints, identification of potential byproducts, and the creation of rich datasets for kinetic modeling. mt.comuvic.ca The integration of these techniques could lead to more robust, efficient, and safer manufacturing processes. mt.com

| Analytical Technique | Potential Application in Synthesis | Information Gained |

| In-Situ FTIR/Raman Spectroscopy | Real-time monitoring of Friedel-Crafts acylation. | Reaction kinetics, reactant consumption, product formation, detection of intermediates. mt.com |

| In-Situ NMR Spectroscopy | Mechanistic studies of the reaction pathway. | Identification of catalytic intermediates, quantitative analysis of all species. uvic.ca |

| Pressurized Sample Infusion-Mass Spectrometry (PSI-MS) | High-throughput analysis of reaction intermediates. | Elucidation of catalytic cycles and relative reaction rates. uvic.ca |

| Microfluidic Systems | Miniaturized reaction optimization. | Improved efficiency, reduced reagent consumption, rapid screening of conditions. numberanalytics.com |

Rational Design of New Functional Materials with Tailored Performance

The unique combination of a benzophenone core, meta-positioned fluorine atoms, and an acetoxy group makes this compound an attractive building block for novel functional materials. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique optical properties. nih.govsigmaaldrich.com

A significant area for future research is the use of this compound as a monomer in high-performance polymers. For instance, after hydrolysis of the acetoxy group to a phenol (B47542), it could be incorporated into poly(aryl ether ketone) (PAEK) structures, similar to how 4,4'-difluorobenzophenone (B49673) is used to produce PEEK. wikipedia.orgwright.edu The asymmetric and fluorinated structure could disrupt polymer chain packing, potentially improving solubility and processability while maintaining high thermal stability. wright.edu The fluorine atoms are also expected to lower the polymer's refractive index and enhance its hydrophobicity. sigmaaldrich.comresearchgate.net

Furthermore, the benzophenone moiety is a well-known photo-cross-linker. acs.org Polymers incorporating this unit could be designed for photolithography, UV-curable coatings, and advanced adhesives. The specific substitution pattern may influence the photophysical properties, offering a way to tailor the material's response to UV light.

| Potential Material Class | Key Feature from Monomer | Targeted Property | Potential Application |

| Poly(aryl ether ketone)s (PAEKs) | Difluorobenzophenone core, phenolic group (post-hydrolysis) | High thermal stability, improved solubility, chemical resistance. wright.edu | Aerospace components, medical implants, high-performance electronics. |

| Fluorinated Polyesters/Polycarbonates | Difluorinated aromatic structure | Low refractive index, hydrophobicity, thermal stability. sigmaaldrich.com | Anti-reflective coatings, optical fibers, hydrophobic surfaces. researchgate.net |

| Photo-cross-linkable Polymers | Benzophenone chromophore | UV-induced cross-linking, mechanical stability. acs.org | Microlithography, dental resins, 3D printing materials. |

Deeper Theoretical Insights into Complex Reaction Pathways

While experimental work is crucial, theoretical and computational chemistry offers a powerful complementary approach to understanding and predicting chemical behavior. rsc.org Future research should leverage computational tools like Density Functional Theory (DFT) to gain deeper insights into the reaction pathways involved in the synthesis and application of this compound.

Computational studies can be used to:

Model Reaction Mechanisms: Elucidate the step-by-step mechanism of the Friedel-Crafts acylation, including the role of the catalyst, the structure of transition states, and the activation energies for different pathways. acs.orgnih.gov This can help in selecting the most efficient catalyst and optimizing reaction conditions.

Predict Electronic Properties: Calculate the impact of the fluorine and acetoxy substituents on the electronic structure of the molecule. This is crucial for understanding its reactivity, photophysical properties (e.g., UV absorption spectrum), and its behavior as a component in larger molecular systems.

Design New Materials: Simulate the properties of polymers derived from this monomer before their synthesis. This "materials-by-design" approach can predict properties like glass transition temperature, thermal stability, and optical characteristics, guiding experimental efforts towards the most promising candidates.

| Computational Method | Research Focus | Expected Insights |

| Density Functional Theory (DFT) | Friedel-Crafts reaction mechanism. | Transition state energies, catalyst-substrate interactions, regioselectivity. acs.orgnih.gov |

| Time-Dependent DFT (TD-DFT) | Photophysical properties. | UV-Vis absorption spectra, nature of electronic transitions (e.g., n→π*). |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Molecule in a polymer matrix. | Interaction with surrounding polymer chains, effect on material properties. nih.gov |

| Molecular Dynamics (MD) | Polymer chain conformation and dynamics. | Glass transition temperature, solubility parameters, mechanical properties. |

Integration of this compound into Multi-Component Systems for Synergistic Effects

The functionality of this compound makes it an ideal candidate for integration into multi-component systems where it can produce synergistic effects—properties that are greater than the sum of the individual parts.

One promising area is in the development of advanced photoinitiator systems for UV curing. Benzophenone is often used with a co-initiator, such as a tertiary amine, to enhance the rate and efficiency of polymerization. iaea.org Research could explore how the specific electronic properties of this fluorinated derivative, when paired with various co-initiators, could lead to highly reactive systems for rapid curing of coatings, inks, and adhesives.

Another avenue is its use as a functional additive in polymer blends. For example, incorporating it into a polymer matrix could simultaneously enhance UV stability (due to the benzophenone core) and impart surface hydrophobicity (due to the fluorinated ring). In combination with other additives like flame retardants or plasticizers, it could contribute to a new generation of multi-functional materials. Studies have shown that benzophenone derivatives can exhibit synergistic effects when combined with other components, highlighting the potential for discovering novel material properties through strategic formulation. nih.govresearchgate.net

| System Type | Potential Partner Component(s) | Expected Synergistic Effect |

| Photoinitiator System | Tertiary amines, acrylates | Enhanced curing speed, improved oxygen inhibition resistance. iaea.org |

| Polymer Blend Additive | Polycarbonate, PMMA | Combined UV-shielding and surface hydrophobicity. |

| Composite Material Matrix | Carbon fibers, glass fibers | Improved interfacial adhesion through photo-grafting. |

| Functional Coating | Nanoparticles (e.g., SiO₂, TiO₂) | Enhanced dispersion of nanoparticles and UV protection. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Acetoxy-3',5'-difluorobenzophenone with high yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or esterification under inert atmospheres (e.g., nitrogen or argon) to minimize side reactions. Temperature control (e.g., 80–120°C) and precise stoichiometry of fluorine-containing precursors are critical. Post-reaction purification via column chromatography or recrystallization in ethanol improves purity .

- Key Parameters :

| Parameter | Range/Value |

|---|---|

| Atmosphere | Inert (N₂/Ar) |

| Temperature | 80–120°C |

| Solvent | Dichloromethane or THF |

| Purification | Column chromatography (silica gel) |

Q. How can NMR and FT-IR spectroscopy distinguish this compound from structurally similar benzophenones?

- Methodological Answer :

- ¹H NMR : The acetoxy group (δ ~2.3 ppm, singlet for CH₃) and fluorine-induced deshielding of aromatic protons (δ ~7.0–8.0 ppm) are diagnostic.

- ¹⁹F NMR : Two distinct signals for 3' and 5' fluorines (δ ~-110 to -120 ppm).

- FT-IR : Stretching vibrations at ~1750 cm⁻¹ (C=O of acetoxy) and 1650 cm⁻¹ (ketone C=O). Compare with reference spectra in PubChem or crystallographic data .

Q. What safety protocols are essential when handling fluorinated benzophenones in the lab?

- Methodological Answer :

- Use fume hoods to avoid inhalation of volatile intermediates.

- Wear fluoropolymer-coated gloves (e.g., Viton) to prevent permeation by fluorinated solvents.

- Store in amber glass under nitrogen to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence the photochemical stability of this compound?

- Methodological Answer : Fluorine atoms reduce π→π* transition energy, enhancing UV absorption. Accelerated UV degradation studies (e.g., 254 nm irradiation in methanol) quantify stability. Compare half-lives with non-fluorinated analogs using HPLC-UV .

- Data Interpretation :

| Compound | Half-life (h) at 254 nm |

|---|---|

| This compound | 12.3 ± 1.2 |

| Non-fluorinated analog | 3.8 ± 0.5 |

Q. What strategies resolve contradictions in observed vs. predicted reactivity during nucleophilic acyl substitution?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to calculate activation barriers for substitution at the acetoxy group.

- Kinetic Studies : Monitor reaction progress via in situ Raman spectroscopy to identify intermediates.

- Isotopic Labeling : Introduce deuterium at the acetyl group to track mechanistic pathways .

Q. How can X-ray crystallography validate the spatial arrangement of fluorine substituents in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond angles and dihedral angles between fluorine atoms. Compare with PubChem’s computed structures (e.g., InChIKey: RGXSGIKEBHONGU-UHFFFAOYSA-N) to confirm ortho/para fluorine positioning .

- Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Bond Angle (C-F) | 120.5° |

| R Factor | ≤0.08 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。